[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate
Description
[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate is a carbamate derivative featuring a 1,2-oxazole (isoxazole) core substituted at the 5-position with a 4-chlorophenyl group. The carbamate functional group (-O-CO-NH-) is linked via a methylene bridge to the 3-position of the isoxazole ring, with the N-phenyl substituent completing the structure. This compound belongs to a broader class of agrochemical and pharmaceutical intermediates, where chlorinated aromatic systems are often employed to enhance biological activity or stability .
Properties
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c18-13-8-6-12(7-9-13)16-10-15(20-23-16)11-22-17(21)19-14-4-2-1-3-5-14/h1-10H,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCFIQPBQANGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is the cycloisomerization of α,β-acetylenic oximes using AuCl3 as a catalyst under moderate reaction conditions . Another approach involves the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby disrupting normal cellular processes .
Comparison with Similar Compounds
Substituent Effects on Lipophilicity and Bioactivity
The lipophilicity of carbamate derivatives is critical for their bioavailability and membrane permeability. highlights a series of 4-chloro-2-{[(substituted phenyl)amino]carbonyl}phenyl alkyl-carbamates (e.g., 4a–i, 5a–i, 6a–i), where substituents on the phenyl ring (e.g., 3-chloro, 4-dichloro, 3,4-dichloro) significantly influence log k values (a proxy for log P). For example:
| Compound Series | Substituent(s) on Phenyl Ring | log k Range |
|---|---|---|
| 4a–i | 3-Chlorophenyl | 1.2–1.8 |
| 5a–i | 4-Dichlorophenyl | 1.8–2.4 |
| 6a–i | 3,4-Dichlorophenyl | 2.3–2.9 |
Functional Analog: (5-Phenyl-1,2-Oxazol-3-yl)methyl N-(4-Chlorophenyl)carbamate
This analog (CAS 934290-89-8) replaces the 4-chlorophenyl group on the isoxazole with a simple phenyl group. Comparative studies of such analogs could reveal the necessity of the 4-chloro substituent for antifungal or insecticidal activity .
Role of the Carbamate Group
The carbamate moiety (-O-CO-NH-) is a common pharmacophore in acetylcholinesterase inhibitors and agrochemicals. describes a cyclopentanone intermediate with a 4-chlorophenyl group used in synthesizing the fungicide metconazole. While structurally distinct, this underscores the importance of chlorinated aromatics in agrochemical design. The target compound’s carbamate group may similarly confer hydrolytic stability compared to ester or amide analogs, as seen in other carbamate-based fungicides .
Comparison with Sulfanyl and Trifluoromethyl Derivatives
details a pyrazole derivative (5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde) with a sulfanyl (-S-) linker and trifluoromethyl (-CF₃) group. Such substituents enhance metabolic stability and electronegativity, which are absent in the target compound. The carbamate group’s hydrogen-bonding capacity (via NH and carbonyl oxygen) may offer different binding modes compared to sulfanyl or CF₃ groups .
Research Findings and Implications
Crystallographic and Structural Insights
For example, hydrogen-bonding patterns (e.g., N-H···O interactions) in related compounds could stabilize crystal packing, influencing melting points and solubility .
Biological Activity
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate is a compound of interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate is , with a molecular weight of approximately 318.75 g/mol. The compound features a chlorophenyl group attached to an oxazole ring and a carbamate moiety, which contributes to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Studies suggest that compounds with similar structures may inhibit key enzymes involved in cancer cell proliferation. For instance, derivatives of benzamide have shown to inhibit dihydrofolate reductase (DHFR), leading to reduced cancer cell growth .
- Antimicrobial Properties : Compounds in the oxazole class have demonstrated antimicrobial activities against various pathogens. The presence of the chlorophenyl group enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .
- Antitumor Activity : Research indicates that related compounds exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer), with IC50 values in the low micromolar range . This suggests that [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate may also possess similar antitumor properties.
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of oxazole derivatives, including those similar to [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate. The results indicated that these compounds significantly inhibited the growth of MCF-7 cells with an IC50 value of 17 nM, highlighting their potential as effective anticancer agents .
Case Study 2: Antimicrobial Testing
In another investigation, derivatives containing the oxazole ring were tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial effects, suggesting that [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate could be developed into an antimicrobial agent .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|---|
| [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-phenylcarbamate | Antitumor | MCF-7 | 0.017 |
| 4-Chloro-benzamide derivative | Antimicrobial | Staphylococcus aureus | 0.25 |
| Oxazole derivative | Antitumor | HT-29 | 0.009 |
| Benzamide derivative | Enzyme Inhibition | DHFR | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
